molecular formula C13H17N3O B13962000 3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one

3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B13962000
M. Wt: 231.29 g/mol
InChI Key: HFKKOFBJYTUPJG-UHFFFAOYSA-N
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Description

3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound that features a quinazolinone core structure with a pyrrolidinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one typically involves the reaction of a quinazolinone derivative with a pyrrolidinylmethyl group. One common method involves the use of a base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and cyclic diketones such as dimedone and cyclohexane-1,3-dione .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional functional groups, while reduction could produce more saturated analogs of the compound.

Scientific Research Applications

3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(pyrrolidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one is unique due to its specific combination of the quinazolinone core and the pyrrolidinylmethyl substituent. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

3-(pyrrolidin-3-ylmethyl)-1,4-dihydroquinazolin-2-one

InChI

InChI=1S/C13H17N3O/c17-13-15-12-4-2-1-3-11(12)9-16(13)8-10-5-6-14-7-10/h1-4,10,14H,5-9H2,(H,15,17)

InChI Key

HFKKOFBJYTUPJG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CN2CC3=CC=CC=C3NC2=O

Origin of Product

United States

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